2-(2-Methylphenyl)azetidine
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Overview
Description
2-(2-Methylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles such as aziridines and pyrrolidines
Preparation Methods
The synthesis of 2-(2-Methylphenyl)azetidine can be achieved through several methods:
[2+2] Cycloaddition Reactions: . This method provides high regio- and stereoselectivity.
Nucleophilic Substitution Reactions: Azetidines can also be synthesized via nucleophilic substitution reactions with nitrogen nucleophiles.
Reduction of β-Lactams: Another method involves the reduction of β-lactams to form azetidines.
Ring-Opening of Azabicyclobutanes: The ring-opening of highly strained azabicyclobutanes is another approach to synthesize azetidines.
Chemical Reactions Analysis
2-(2-Methylphenyl)azetidine undergoes various chemical reactions due to its strained ring structure:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: The strained ring structure makes it suitable for cycloaddition reactions, forming larger ring systems.
Scientific Research Applications
2-(2-Methylphenyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Azetidines are used as building blocks in drug discovery due to their unique ring strain and reactivity.
Polymer Synthesis: The compound is used in the synthesis of polymers, where its ring strain can be exploited to create novel polymeric materials.
Chiral Templates: Azetidines serve as chiral templates in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)azetidine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
2-(2-Methylphenyl)azetidine can be compared with other similar compounds such as aziridines and pyrrolidines:
Aziridines: Aziridines have a three-membered ring and higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines have a five-membered ring and significantly lower ring strain.
The unique four-membered ring structure of azetidines, including this compound, provides a balance between stability and reactivity, making them valuable in various chemical and biological applications .
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(2-methylphenyl)azetidine |
InChI |
InChI=1S/C10H13N/c1-8-4-2-3-5-9(8)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
CSIBWTLRXMXUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCN2 |
Origin of Product |
United States |
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